molecular formula C25H20F3N5O2 B1193382 NVP-AHT202

NVP-AHT202

货号: B1193382
分子量: 479.46
InChI 键: KVSDZLMEWPSKIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVP-AHT202 is a kinase inhibitor developed during structural optimization efforts targeting the Abl kinase domain. It belongs to the reverse-amide chemical series, where a hydroxyl group was incorporated to interact with Asp381, a critical residue in the DFG-out binding pocket . This modification aimed to enhance kinase inhibition while retaining the methylphenyl-(pyridinyl-pyrimidinyl)-amine moiety inherited from imatinib, a first-generation Abl inhibitor. This compound demonstrated excellent kinase inhibition profiles, with IC50 values in the nanomolar range against c-Abl, comparable to other lead compounds in its class .

属性

分子式

C25H20F3N5O2

分子量

479.46

IUPAC 名称

N-(3-(Hydroxymethyl)-5-(trifluoromethyl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide

InChI

InChI=1S/C25H20F3N5O2/c1-15-4-5-17(23(35)31-20-10-16(14-34)9-19(12-20)25(26,27)28)11-22(15)33-24-30-8-6-21(32-24)18-3-2-7-29-13-18/h2-13,34H,14H2,1H3,(H,31,35)(H,30,32,33)

InChI 键

KVSDZLMEWPSKIY-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C(F)(F)F)=CC(CO)=C1)C2=CC=C(C)C(NC3=NC=CC(C4=CC=CN=C4)=N3)=C2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AHT202;  AHT 202;  AHT-202;  NVP-AHT202;  NVP AHT202;  NVPAHT202

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare NVP-AHT202 with structurally or functionally related kinase inhibitors, focusing on binding interactions, efficacy, selectivity, and drugability.

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Structural Features Binding Interactions Kinase Inhibition (IC50) Selectivity Drugability
This compound Reverse-amide with hydroxyl group Targets Asp381 in DFG-out pocket <100 nM (c-Abl) High Poor (low solubility, metabolic instability)
Imatinib Methylbenzene group Binds gatekeeper region; poor DFG-out fit ~250 nM (c-Abl) Moderate Good (approved drug)
Nilotinib Optimized imidazole scaffold Enhanced hydrogen bonding to Glu286/Ala381 ~5 nM (c-Abl) High Good (approved drug)
PD180970 Dichlorophenyl group Fits gatekeeper pocket; ignores DFG-out ~10 nM (c-Abl) Low Moderate
NVP-AFG210 Pyrimidine-urea derivative High shape complementarity to DFG-out pocket <50 nM (c-Abl) High Moderate
AEG082 Ortho-substituted benzene Utilizes gatekeeper and ATP pockets ~20 nM (c-Abl) Moderate Good

Key Findings

Binding Site Utilization this compound and NVP-AFG210 exhibit strong interactions with the DFG-out pocket, a conformationally flexible region critical for inhibiting resistant Abl mutants. The hydroxyl group in this compound enables a hydrogen bond with Asp381, improving target affinity but introducing steric hindrance that compromises solubility .

Kinase Inhibition Efficacy

  • This compound achieves sub-100 nM IC50 values against c-Abl, outperforming imatinib (~250 nM) but lagging behind nilotinib (~5 nM) and NVP-AFG210 (<50 nM) .
  • Unlike sulfonamide derivatives (inactive in the same series), this compound retains potency due to its optimized reverse-amide scaffold .

Selectivity and Resistance Profiles

  • This compound’s hydroxyl group enhances selectivity by avoiding off-target interactions common in less-specific inhibitors like PD180970 .
  • Imatinib and nilotinib, despite higher drugability, are prone to resistance mutations (e.g., T315I), whereas DFG-out binders like this compound may circumvent such issues .

Drugability Challenges

  • This compound’s poor solubility and metabolic stability contrast sharply with imatinib and nilotinib, which were optimized for pharmacokinetics during clinical development .
  • Structural modifications in NVP-AFG210 and AEG082 improved drugability without sacrificing affinity, highlighting a trade-off this compound failed to resolve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVP-AHT202
Reactant of Route 2
Reactant of Route 2
NVP-AHT202

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。